molecular formula C15H21ClINO2 B3970574 1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride

1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride

Cat. No.: B3970574
M. Wt: 409.69 g/mol
InChI Key: LFTMTVISNAPALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride involves several steps. One common method includes the reaction of 2-iodobenzoic acid with 1-Piperidin-1-ylpropan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of biological pathways and mechanisms.

    Medicine: This compound is investigated for its potential therapeutic effects and pharmacological activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride can be compared with other piperidine derivatives such as:

These similar compounds share some chemical properties but differ in their reactivity and biological activities due to the presence of different functional groups.

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO2.ClH/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16;/h3-4,7-8,12H,2,5-6,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTMTVISNAPALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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